7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that includes a benzyl group, a chlorobenzyl group, and a hexahydroimidazo pyrido pyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one stands out due to its unique structural features and potential biological activities. Its combination of benzyl and chlorobenzyl groups with the hexahydroimidazo pyrido pyrimidinone core provides distinct chemical properties and reactivity .
Properties
Molecular Formula |
C23H23ClN4O |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
11-benzyl-7-[(4-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C23H23ClN4O/c24-19-8-6-18(7-9-19)15-28-22(29)20-16-26(14-17-4-2-1-3-5-17)12-10-21(20)27-13-11-25-23(27)28/h1-9H,10-16H2 |
InChI Key |
AESHUTGNWUQFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
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